molecular formula C11H15NO B3093809 4-Cyclobutoxy-3-methylaniline CAS No. 1249475-95-3

4-Cyclobutoxy-3-methylaniline

Cat. No.: B3093809
CAS No.: 1249475-95-3
M. Wt: 177.24 g/mol
InChI Key: NGFJVQGZMHVEQU-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by the presence of a cyclobutoxy group attached to the aniline ring, which also bears a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-3-methylaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group, followed by reduction to yield the corresponding amine.

    Cyclobutylation: The amine is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxy-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Quinones or other oxidized products.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Cyclobutoxy-3-methylaniline has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylaniline: Lacks the cyclobutoxy group, making it less sterically hindered.

    Cyclobutoxybenzene: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness: 4-Cyclobutoxy-3-methylaniline is unique due to the presence of both the cyclobutoxy and methyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-cyclobutyloxy-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFJVQGZMHVEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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